1-Bromo-4-(diethoxymethyl)benzene

Descripción

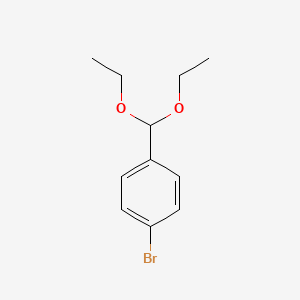

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSNEBVTOODGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350880 | |

| Record name | 4-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34421-94-8 | |

| Record name | 4-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-4-(diethoxymethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(diethoxymethyl)benzene, a versatile bifunctional building block in modern organic synthesis. The document delves into its core chemical and physical properties, outlines detailed protocols for its synthesis and key transformations, and explores its strategic applications in pharmaceutical and materials science research. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: A Bifunctional Linchpin in Synthetic Strategy

1-Bromo-4-(diethoxymethyl)benzene, also known as 4-bromobenzaldehyde diethyl acetal, is a halogenated aromatic compound distinguished by its dual reactivity.[1] The molecule incorporates a bromine atom on the phenyl ring, a versatile handle for a myriad of cross-coupling and nucleophilic substitution reactions. Concurrently, it features a diethoxymethyl group, which serves as a stable protecting group for an aldehyde functionality.[2] This acetal masks the reactive aldehyde from a range of reaction conditions, including strongly basic and nucleophilic environments, allowing for selective transformations at the aryl bromide position.[3] The strategic unmasking of the aldehyde in later synthetic steps makes 1-Bromo-4-(diethoxymethyl)benzene a highly valuable intermediate for the construction of complex molecular architectures.[1][2] Its application is particularly prominent in multi-step syntheses where precise control over functional group reactivity is paramount for achieving the desired target molecule.[1]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 1-Bromo-4-(diethoxymethyl)benzene are fundamental to its handling, characterization, and application in synthesis. It is a clear, colorless liquid at room temperature.[1]

Table 1: Physicochemical Properties of 1-Bromo-4-(diethoxymethyl)benzene

| Property | Value | Reference(s) |

| CAS Number | 34421-94-8 | [1][4] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [1][4] |

| Molecular Weight | 259.14 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 75°C | [5] |

| Density | 1.274 g/cm³ | [5] |

| Flash Point | 105°C | [5] |

Spectroscopic Characterization:

Table 2: Predicted Spectroscopic Data for 1-Bromo-4-(diethoxymethyl)benzene

| Spectroscopy | Expected Peaks and Interpretation |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.2-7.6 ppm. - Acetal proton (-CH(OEt)₂): A singlet around δ 5.4-5.5 ppm. - Methylene protons (-OCH₂CH₃): A quartet around δ 3.5-3.7 ppm. - Methyl protons (-OCH₂CH₃): A triplet around δ 1.2-1.3 ppm. |

| ¹³C NMR | - Aromatic C-Br: ~122 ppm. - Aromatic C-H: ~128-132 ppm. - Aromatic C-CH: ~138 ppm. - Acetal Carbon (-CH(OEt)₂): ~101 ppm. - Methylene Carbon (-OCH₂CH₃): ~61 ppm. - Methyl Carbon (-OCH₂CH₃): ~15 ppm. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (m/z 258 and 260 in a ~1:1 ratio). - Fragmentation peaks corresponding to the loss of ethoxy (-OEt) and diethoxymethyl (-CH(OEt)₂) groups. |

| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-3000 cm⁻¹. - C-O stretching (acetal): Strong bands around 1050-1150 cm⁻¹. - C-Br stretching: ~500-600 cm⁻¹. |

Synthesis of 1-Bromo-4-(diethoxymethyl)benzene: A Practical Protocol

The most common and straightforward synthesis of 1-Bromo-4-(diethoxymethyl)benzene involves the acid-catalyzed acetalization of 4-bromobenzaldehyde with ethanol.[1] This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.

Experimental Protocol: Acetalization of 4-Bromobenzaldehyde

-

Materials:

-

4-Bromobenzaldehyde

-

Anhydrous Ethanol

-

Toluene

-

p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 4-bromobenzaldehyde (1 equivalent), anhydrous ethanol (3 equivalents), and toluene (as solvent).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 1-Bromo-4-(diethoxymethyl)benzene.

-

Key Reactions and Mechanistic Insights

The synthetic utility of 1-Bromo-4-(diethoxymethyl)benzene stems from its ability to undergo a variety of transformations at the aryl bromide position while the aldehyde remains protected. Two of the most significant reactions are the Suzuki-Miyaura coupling and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl structures, which are prevalent in many pharmaceutical compounds.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

1-Bromo-4-(diethoxymethyl)benzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture)

-

-

Procedure:

-

To a Schlenk flask, add 1-Bromo-4-(diethoxymethyl)benzene (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Grignard Reaction: Accessing a Nucleophilic Aryl Species

The reaction of 1-Bromo-4-(diethoxymethyl)benzene with magnesium metal forms a Grignard reagent, a potent organometallic nucleophile.[8] The acetal protecting group is stable to the strongly basic conditions of Grignard reagent formation and subsequent reactions with electrophiles.[3] This allows for the introduction of the 4-(diethoxymethyl)phenyl group onto a variety of carbonyl compounds and other electrophiles.

Experimental Protocol: Grignard Reaction

-

Materials:

-

1-Bromo-4-(diethoxymethyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., a ketone or aldehyde)

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stir bar, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 1-Bromo-4-(diethoxymethyl)benzene in anhydrous ether from the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of the electrophile in anhydrous ether from the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Applications in Research and Drug Development

The unique structural attributes of 1-Bromo-4-(diethoxymethyl)benzene make it a valuable building block in the synthesis of a wide range of target molecules.

-

Pharmaceutical Synthesis: The biaryl and substituted benzaldehyde moieties are common pharmacophores in drug candidates. By utilizing this compound, medicinal chemists can readily access libraries of compounds for screening and lead optimization.

-

Materials Science: The ability to introduce functionalized aromatic rings into polymeric or molecular structures is crucial for the development of new materials with tailored electronic or optical properties.

Safety and Handling

1-Bromo-4-(diethoxymethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-4-(diethoxymethyl)benzene is a strategically important bifunctional molecule in organic synthesis. Its ability to undergo selective transformations at the aryl bromide position while masking a reactive aldehyde functionality provides a powerful tool for the construction of complex organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

-

Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved January 12, 2026, from [Link]

- Lam, P. Y. S., et al. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 3(26), 4225–4228.

-

PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. Retrieved January 12, 2026, from [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 1-bromo-4-(diethoxymethyl)benzene (C11H15BrO2). Retrieved January 12, 2026, from [Link]

-

Wiley. (n.d.). 4-bromobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. Retrieved January 12, 2026, from [Link]

- Supporting Information. (n.d.). NMR Spectra.

-

Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 12, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]

- ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.

-

SpectraBase. (n.d.). 4-Bromobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy 1-Bromo-4-(diethoxymethyl)benzene | 34421-94-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Bromo-4-(diethoxymethyl)benzene | C11H15BrO2 | CID 688340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Bromo-4-(diethoxymethyl)benzene (CAS: 34421-94-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin in Modern Organic Synthesis

1-Bromo-4-(diethoxymethyl)benzene, also known as 4-bromobenzaldehyde diethyl acetal, is a versatile bifunctional building block that holds a strategic position in the toolkit of the modern synthetic chemist.[1] Its molecular architecture, featuring a bromine atom on a benzene ring and a masked aldehyde in the form of a diethyl acetal, offers a powerful combination of reactivity and stability. This unique duality allows for sequential and site-selective transformations, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[2][3]

The bromine atom serves as a robust and reliable handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] Simultaneously, the diethoxymethyl group provides a stable protecting group for the highly reactive aldehyde functionality.[4] This acetal is resilient to a variety of reaction conditions, including those involving strong bases and nucleophiles, yet can be readily cleaved under acidic conditions to unmask the aldehyde when required.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this pivotal reagent, with a focus on the causal-driven experimental choices that underpin its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 1-Bromo-4-(diethoxymethyl)benzene is fundamental to its handling, purification, and characterization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 34421-94-8 | [6] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [6] |

| Molecular Weight | 259.14 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Boiling Point | 75 °C at 0.2 mmHg | [6] |

| Density | 1.274 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.513 | [6] |

| Flash Point | 105 °C (221 °F) - closed cup | [6] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full data set is not readily accessible, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the diethoxymethyl group.

-

Aromatic Protons: Due to the para-substitution, the aromatic region will display a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing bromine will be slightly downfield from those ortho to the diethoxymethyl group. A typical pattern would be two doublets in the range of δ 7.2-7.6 ppm, each integrating to 2H, with a typical ortho coupling constant (J) of ~8-9 Hz.

-

Acetal Proton (-CH(OEt)₂): A singlet appearing around δ 5.5 ppm, integrating to 1H.

-

Ethyl Protons (-OCH₂CH₃): A quartet around δ 3.5-3.7 ppm (integrating to 4H) resulting from coupling to the methyl protons, and a triplet around δ 1.2 ppm (integrating to 6H) from coupling to the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide key information on the carbon framework.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine (ipso-carbon) will be shifted upfield due to the "heavy atom effect".[8] The other signals will correspond to the carbon bearing the acetal, and the two non-equivalent CH carbons.

-

Acetal Carbon (-CH(OEt)₂): A signal around δ 100-102 ppm.

-

Ethyl Carbons (-OCH₂CH₃): Two signals are expected: one for the methylene carbons (-OCH₂) around δ 60-62 ppm and one for the methyl carbons (-CH₃) around δ 15 ppm.[7]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the functional groups present.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretching (acetal): Strong, characteristic bands in the 1150-1050 cm⁻¹ region.

-

C-Br stretching: A peak in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 258 and 260.

-

Key Fragments: Loss of an ethoxy group (-OEt) to give a fragment at m/z 213/215. Loss of the entire diethoxymethyl group is also possible. A prominent peak at m/z 183/185 corresponding to the bromobenzoyl cation after rearrangement and loss of an ethoxy radical is also expected.[2]

Synthesis of 1-Bromo-4-(diethoxymethyl)benzene

The most direct and common laboratory synthesis involves the acid-catalyzed acetalization of 4-bromobenzaldehyde. This reaction is an equilibrium process, and thus requires the removal of water to drive the reaction to completion.

Causality in Experimental Design:

-

Reactants: 4-bromobenzaldehyde is the aldehyde precursor. An excess of ethanol is used to serve as both the reactant and the solvent, pushing the equilibrium towards the product side.

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is required to protonate the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by ethanol.

-

Water Removal: Triethyl orthoformate is an excellent choice as a dehydrating agent. It reacts with the water generated during the reaction to form ethanol and ethyl formate, effectively and irreversibly removing water from the system and driving the equilibrium to favor acetal formation.

Caption: General workflow for the synthesis of 1-Bromo-4-(diethoxymethyl)benzene.

Step-by-Step Experimental Protocol (Adapted from a similar procedure for dimethyl acetal formation):[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), anhydrous ethanol (60 mL), and triethyl orthoformate (12.0 g, 81.0 mmol).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (0.1 g, 0.58 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically a few hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (bp 75 °C at 0.2 mmHg) to yield the pure 1-Bromo-4-(diethoxymethyl)benzene as a colorless liquid.[6]

Core Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-4-(diethoxymethyl)benzene stems from the orthogonal reactivity of its two key functional groups. The C-Br bond can be selectively functionalized while the acetal remains intact, and the aldehyde can be subsequently revealed for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular scaffolds.[2]

Caption: Key palladium-catalyzed cross-coupling reactions of the title compound.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. This is a cornerstone reaction in drug discovery. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific boronic acid used.[9]

-

Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene, typically yielding substituted stilbenes or cinnamates.[10] The presence of the electron-withdrawing bromine facilitates the initial oxidative addition step of the palladium catalyst.[11]

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][13]

Organometallic Chemistry: Grignard and Organolithium Reagents

The C-Br bond can also be used to generate highly reactive organometallic intermediates.

-

Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) forms the corresponding Grignard reagent, 4-(diethoxymethyl)phenylmagnesium bromide. This powerful nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

-

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) results in a rapid lithium-halogen exchange to form the aryllithium species.[14] This intermediate is also a potent nucleophile and can be trapped with various electrophiles. A particularly useful application is the reaction with borate esters (e.g., trimethyl borate) followed by acidic workup to synthesize 4-(diethoxymethyl)phenylboronic acid, a key reagent for subsequent Suzuki couplings.[15]

Deprotection: Unmasking the Aldehyde

The final key transformation is the hydrolysis of the diethyl acetal to reveal the parent 4-bromobenzaldehyde. This is typically achieved under aqueous acidic conditions.

Step-by-Step Deprotection Protocol:

-

Reaction Setup: Dissolve 1-Bromo-4-(diethoxymethyl)benzene in a mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or acetone and an aqueous acid (e.g., 1M HCl).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Workup: Neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. The resulting 4-bromobenzaldehyde can be further purified by recrystallization or column chromatography if necessary.

Application in Drug Development and Total Synthesis

The true value of 1-Bromo-4-(diethoxymethyl)benzene is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules. While a specific, named drug synthesis directly employing this exact molecule is not prominently documented in readily available literature, its structural motif is central to many synthetic strategies. For instance, the related precursor, 4-bromobenzaldehyde, is utilized in the synthesis of various pharmaceutical compounds.[16][17]

A notable example where a similar building block is employed is in the total synthesis of the potent antitumor macrolide Pladienolide D. In some synthetic routes, precursors structurally related to 4-bromobenzaldehyde acetals are used to construct key fragments of the molecule.[8][18][19] The strategy involves using the bromo-aryl moiety for a late-stage cross-coupling reaction to append a complex side chain, after which the protected aldehyde can be deprotected and elaborated. This highlights the "masked reactivity" strategy that makes 1-Bromo-4-(diethoxymethyl)benzene such a powerful tool for drug development professionals.

Safety and Handling

1-Bromo-4-(diethoxymethyl)benzene is classified as harmful if swallowed and causes skin and serious eye irritation.[14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from strong oxidizing agents.

Conclusion

1-Bromo-4-(diethoxymethyl)benzene is a quintessential example of a strategic synthetic intermediate. Its bifunctional nature, combining a reactive aryl bromide with a stable, masked aldehyde, provides synthetic chemists with a high degree of control and flexibility. By understanding the principles behind its synthesis and the nuances of its reactivity in key transformations such as palladium-catalyzed cross-couplings and organometallic reactions, researchers in organic synthesis and drug development can effectively leverage this compound to construct complex molecular architectures with precision and efficiency. Its established role as a reliable building block ensures its continued importance in the pursuit of novel therapeutics and advanced materials.

References

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved January 12, 2026, from [Link]

-

Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. Retrieved January 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Total Synthesis of Pladienolide B: A Potent Spliceosome Inhibitor. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A synthetic entry to pladienolide B and FD-895. Retrieved January 12, 2026, from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]

-

UNT Digital Library. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Retrieved January 12, 2026, from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective Total Synthesis of Pladienolide B: A Potent Spliceosome Inhibitor. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 12, 2026, from [Link]

-

OSTI.gov. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved January 12, 2026, from [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 6. 4-Bromobenzaldehyde diethyl acetal 99 34421-94-8 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum [chemicalbook.com]

- 10. compoundchem.com [compoundchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. scbt.com [scbt.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 4-Bromobenzaldehyde(1122-91-4) MS [m.chemicalbook.com]

- 18. 4-Bromobenzaldehyde(1122-91-4) 13C NMR [m.chemicalbook.com]

- 19. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Bromo-4-(diethoxymethyl)benzene from 4-bromobenzaldehyde

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-(diethoxymethyl)benzene, a valuable intermediate in organic synthesis. The core of this process is the acid-catalyzed protection of the aldehyde functional group of 4-bromobenzaldehyde as a diethyl acetal. This document delves into the underlying reaction mechanism, provides a detailed and field-proven experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction: The Strategic Role of Acetal Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Aldehydes, being highly reactive electrophiles, are susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions. Their temporary conversion into less reactive functional groups is often essential to prevent unwanted side reactions while other parts of a molecule are being modified.[1][2]

The formation of an acetal is one of the most robust and widely employed methods for protecting aldehydes and ketones.[3] Acetals are geminal-diether derivatives formed by the reaction of a carbonyl compound with two equivalents of an alcohol under acidic conditions.[2][4] They are notably stable to bases, organometallic reagents, and hydrides, yet can be readily hydrolyzed back to the parent carbonyl compound with aqueous acid, making them excellent protecting groups.[1][3]

This guide focuses on the synthesis of 1-bromo-4-(diethoxymethyl)benzene, also known as 4-bromobenzaldehyde diethyl acetal.[5][6] This compound serves as a key building block, retaining the synthetically versatile bromine handle for cross-coupling reactions or conversion to organometallic species, while the masked aldehyde group can be unveiled at a later synthetic stage.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The conversion of 4-bromobenzaldehyde to its diethyl acetal is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction.[4][7] The process is reversible and requires an acid catalyst to activate the carbonyl group and facilitate the departure of a water molecule.[2][8] The mechanism proceeds through the formation of a hemiacetal intermediate.[2][9]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[2][9]

-

First Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[2][7]

-

Deprotonation: A base (such as another molecule of ethanol) removes a proton from the oxonium ion, yielding a neutral hemiacetal.[2]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][8]

-

Elimination of Water: The departure of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion).[8]

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.[2][7]

-

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, 1-bromo-4-(diethoxymethyl)benzene.[7]

Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of 1-bromo-4-(diethoxymethyl)benzene using triethyl orthoformate, which serves as both a reactant and an efficient water scavenger, driving the equilibrium towards product formation.[10][11][12]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Equivalent |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 10.0 g | 1.0 eq |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 12.0 g (13.5 mL) | 1.5 eq |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 50 mL | Solvent |

| p-Toluenesulfonic Acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.26 g | 0.025 eq (Catalyst) |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (10.0 g).

-

Reagent Addition: Add anhydrous ethanol (50 mL) followed by triethyl orthoformate (13.5 mL). Stir the mixture until the aldehyde is fully dissolved.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.26 g) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 3-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), checking for the disappearance of the starting aldehyde spot.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (30 mL) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer with water (50 mL) and then with brine (50 mL) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-bromo-4-(diethoxymethyl)benzene as a clear, colorless liquid.[5]

Caption: Figure 2: Experimental Synthesis Workflow

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Expected Result |

| Appearance | Clear, colorless liquid[5] |

| Molecular Formula | C₁₁H₁₅BrO₂ |

| Molecular Weight | 259.14 g/mol [6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (d, 2H, Ar-H), δ 7.35 (d, 2H, Ar-H), δ 5.45 (s, 1H, Ar-CH(O-)₂), δ 3.55 (q, 4H, -O-CH₂-CH₃), δ 1.25 (t, 6H, -O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5, 131.5, 128.5, 122.0, 101.0, 61.5, 15.2 |

| FT-IR (neat, cm⁻¹) | ~3050 (Ar C-H stretch), ~2975, 2870 (Aliphatic C-H stretch), ~1120, 1060 (C-O stretch, acetal), ~1010 (C-Br stretch) |

| Mass Spec (EI) | m/z 258/260 (M⁺, Br isotope pattern), 213/215 (M⁺ - OEt), 183/185 (M⁺ - CH(OEt)₂) |

Safety and Handling Precautions

Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

4-Bromobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15] Avoid inhalation of dust and contact with skin and eyes.[16]

-

Triethyl Orthoformate: Flammable liquid and vapor.[17] It is also moisture-sensitive.[17] Keep away from heat, sparks, and open flames.[18]

-

p-Toluenesulfonic Acid: Causes severe skin burns and eye damage. Handle with care.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Personal Protective Equipment (PPE):

-

A flame-resistant lab coat.

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in a designated container.

References

-

Leah4sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. [Link]

-

Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. [Link]

-

Wikipedia. (n.d.). Acetal. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

-

Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

Khan Academy. (n.d.). Formation of acetals. [Link]

-

ResearchGate. (2018). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. [Link]

-

PubMed Central. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

- Google Patents. (n.d.). US4423238A - Process for purifying acetals.

- Google Patents. (n.d.).

-

LookChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. [Link]

-

Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BENZALDEHYDE. [Link]

-

PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. [Link]

-

Organic Syntheses. (n.d.). Acrolein diethyl acetal. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. Buy 1-Bromo-4-(diethoxymethyl)benzene | 34421-94-8 [smolecule.com]

- 6. 1-Bromo-4-(diethoxymethyl)benzene | C11H15BrO2 | CID 688340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Acetal - Wikipedia [en.wikipedia.org]

- 9. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 10. Dimethyl Acetals [organic-chemistry.org]

- 11. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Diethyl Acetal Formation from Benzaldehyde

This guide provides a comprehensive exploration of the acid-catalyzed formation of benzaldehyde diethyl acetal. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding coupled with practical, field-tested insights.

Introduction: The Significance of Acetals in Modern Chemistry

Acetals are geminal-diether derivatives of aldehydes or ketones.[1] Their formation is a cornerstone of organic synthesis, primarily serving as a robust protecting group for carbonyl functionalities.[2] The stability of acetals under neutral or basic conditions makes them invaluable in multi-step syntheses where other parts of a molecule must undergo reactions that would otherwise affect a carbonyl group.[3] In the context of drug development, the acetal moiety can be found in various bioactive molecules and is often used to modify the pharmacokinetic properties of a drug, such as its solubility or metabolic stability.

The reaction to form an acetal from an aldehyde and an alcohol is a reversible process.[4] Understanding the intricacies of its mechanism is paramount to controlling the reaction's outcome and achieving high yields of the desired product. This guide will dissect the formation of benzaldehyde diethyl acetal, a classic example that illustrates the fundamental principles of acetalization.

The Core Mechanism: A Step-wise Dissection

The formation of benzaldehyde diethyl acetal from benzaldehyde and two equivalents of ethanol proceeds under acidic conditions.[5] The reaction does not occur in neutral or basic media because a hydroxyl group in the intermediate hemiacetal needs to be protonated to become a good leaving group (water).[2] The entire mechanism is a sequence of reversible protonation, nucleophilic attack, and dehydration steps.[3]

Step 1: Activation of the Carbonyl Group

The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (H-A).[6] This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like ethanol.[7] Alcohols are generally weak nucleophiles and their addition to aldehydes and ketones is slow under neutral conditions.[5][8]

Step 2: Formation of the Hemiacetal Intermediate

Following protonation, a molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.[9] This results in the formation of a protonated hemiacetal, which then undergoes deprotonation (typically by another molecule of ethanol or the conjugate base of the acid catalyst) to yield a neutral hemiacetal.[1][3] Hemiacetals are intermediates in the synthesis of acetals and are generally less stable than the final acetal product.[4][10] In many cases, the equilibrium for hemiacetal formation favors the starting carbonyl compound.[8]

Step 3: Conversion of the Hemiacetal to the Acetal

The journey from the hemiacetal to the acetal involves a second sequence of acid-catalyzed steps. First, the hydroxyl group of the hemiacetal is protonated by the acid catalyst.[3] This converts the hydroxyl group into a good leaving group, water.[11]

Step 4: Formation of a Resonance-Stabilized Cation and Final Nucleophilic Attack

The protonated hemiacetal then loses a molecule of water to form a resonance-stabilized oxonium ion.[6][8] This cation is a potent electrophile. A second molecule of ethanol then attacks this electrophilic carbon.[6]

Step 5: Deprotonation to Yield the Final Acetal

The final step is the deprotonation of the resulting protonated acetal to give the neutral benzaldehyde diethyl acetal and regenerate the acid catalyst.[8][9]

Below is a visual representation of the mechanistic pathway:

Caption: Acid-catalyzed mechanism of benzaldehyde diethyl acetal formation.

Driving the Equilibrium: Strategies for Maximizing Yield

The formation of acetals is a reversible equilibrium reaction.[12] To achieve a high yield of the desired acetal, the equilibrium must be shifted towards the product side. This can be accomplished by several methods:

-

Use of Excess Alcohol: Employing a large excess of ethanol serves to drive the equilibrium forward according to Le Châtelier's principle.[3][12]

-

Removal of Water: The removal of water as it is formed is a highly effective strategy.[8] This can be achieved by:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) allows for the continuous removal of water from the reaction mixture.

-

Drying Agents: The inclusion of a drying agent, such as anhydrous calcium chloride or molecular sieves (4Å), can sequester the water produced.[3][12]

-

Orthoformates: Triethyl orthoformate can be used as a water scavenger, as it reacts with water to form ethanol and ethyl formate.[13]

-

Experimental Protocol: Synthesis of Benzaldehyde Diethyl Acetal

The following protocol provides a robust method for the synthesis of benzaldehyde diethyl acetal, incorporating best practices for maximizing yield and purity.

Materials:

-

Benzaldehyde

-

Absolute Ethanol

-

Anhydrous Calcium Chloride (or p-Toluenesulfonic acid)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus (optional)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add benzaldehyde (1 equivalent) and a significant excess of absolute ethanol (at least 5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid. Anhydrous calcium chloride can serve as both a Lewis acid catalyst and a dehydrating agent.[3] Alternatively, a catalytic amount of p-toluenesulfonic acid (TsOH) can be used.

-

Driving the Equilibrium: If using a Dean-Stark apparatus, fill the side arm with a suitable solvent like toluene and attach it to the reaction flask and condenser.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a 5% sodium bicarbonate solution.

-

Extraction and Drying: Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure benzaldehyde diethyl acetal.

Quantitative Data and Reaction Parameters

The yield and rate of acetal formation are influenced by several factors, including the nature of the aldehyde, the alcohol, the catalyst, and the reaction conditions.

| Parameter | Effect on Reaction | Typical Conditions/Observations |

| Catalyst Loading | Increasing catalyst loading generally increases the reaction rate up to a certain point.[14] | Optimal yields are often observed with 0.03 to 30 mol% of an acid catalyst like HCl.[14] |

| Temperature | Higher temperatures increase the reaction rate. | Refluxing in ethanol is a common practice. |

| Water Content | The presence of water inhibits the forward reaction. | Anhydrous conditions are crucial for high yields. |

| Reactant Molar Ratio | An excess of alcohol favors acetal formation. | A 2:1 molar ratio of alcohol to aldehyde is the stoichiometry, but a larger excess is often used.[15] |

| Substituents on Benzaldehyde | Electron-donating groups on the benzene ring can slightly decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups can increase it. | This can lead to variations in reaction rates. |

A study on the kinetics of acetal formation in e-liquids found that the yield of benzaldehyde-propylene glycol acetal was the highest among several tested aldehydes, indicating a favorable equilibrium for benzaldehyde.[16]

Conclusion

The formation of benzaldehyde diethyl acetal is a classic and fundamentally important reaction in organic chemistry. A thorough understanding of its acid-catalyzed, multi-step mechanism, coupled with the strategic application of techniques to drive the reaction equilibrium, is essential for its successful execution. This guide has provided a detailed exploration of these aspects, offering both the theoretical underpinnings and practical insights necessary for researchers and professionals in the field. The principles discussed herein are broadly applicable to the synthesis of a wide range of acetals, underscoring the versatility and significance of this reaction.

References

[4] Xometry. (2022, August 8). Acetal vs. Hemiacetal: Their Differences. Xometry. [Link]

[8] OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. OpenStax. [Link]

[3] Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

[6] The Organic Chemistry Tutor. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

[12] Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

[17] Chegg. (2018, March 26). Solved Acetal Formation from Benzaldehyde and Ethanol. Chegg.com. [Link]

[2] Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Chemistry LibreTexts. [Link]

[5] Chemistry LibreTexts. (2024, September 30). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]

[10] BYJU'S. (n.d.). Hemiacetal vs Acetal. BYJU'S. [Link]

[1] Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Chemistry LibreTexts. [Link]

[18] BYJU'S. (n.d.). Acetal and Hemiacetal. BYJU'S. [Link]

[11] Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts. [Link]

[19] Wikipedia. (n.d.). Hemiacetal. Wikipedia. [Link]

[20] Google Patents. (n.d.). US2621214A - Benzaldehyde acetals and process. Google Patents.

[9] Homework.Study.com. (n.d.). Write a detailed mechanism for the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst. Homework.Study.com. [Link]

[7] Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Chemistry Steps. [Link]

[13] Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]

[14] Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5355. [Link]

[15] Google Patents. (n.d.). WO2012095855A1 - Process for preparation of acetals. Google Patents.

[16] Jabba, S. V., et al. (2020). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy. Toxics, 8(3), 63. [Link]

[21] Request PDF. (n.d.). Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH. Request PDF. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. xometry.com [xometry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 9. homework.study.com [homework.study.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Dimethyl Acetals [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2012095855A1 - Process for preparation of acetals - Google Patents [patents.google.com]

- 16. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chegg.com [chegg.com]

- 18. byjus.com [byjus.com]

- 19. Hemiacetal - Wikipedia [en.wikipedia.org]

- 20. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of 1-Bromo-4-(diethoxymethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-4-(diethoxymethyl)benzene, also known as 4-Bromobenzaldehyde diethyl acetal. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through ¹H and ¹³C NMR spectroscopy. Due to the absence of publicly available experimental spectra, this guide utilizes high-fidelity predicted data to interpret the chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a detailed, field-proven protocol for sample preparation and NMR data acquisition, ensuring scientific integrity and reproducibility. Visual aids, including a labeled molecular structure and a logical workflow diagram, are provided to enhance understanding.

Introduction: The Structural Significance of 1-Bromo-4-(diethoxymethyl)benzene

1-Bromo-4-(diethoxymethyl)benzene (C₁₁H₁₅BrO₂) is a versatile organic compound that serves as a key intermediate in various synthetic pathways.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom and a diethoxymethyl group, which is a protected aldehyde functional group.[1] This arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4] For a molecule like 1-Bromo-4-(diethoxymethyl)benzene, NMR is crucial for confirming its identity and purity after synthesis.

Molecular Structure and Predicted NMR Environments

To accurately interpret the NMR spectra, it is essential to first analyze the molecular structure and identify the chemically distinct proton and carbon environments.

Figure 1. Molecular structure of 1-Bromo-4-(diethoxymethyl)benzene with proton and carbon labeling.

Based on the structure's symmetry, we can predict the following unique NMR signals:

-

¹H NMR: Five distinct signals are expected.

-

Two signals for the aromatic protons, appearing as doublets due to ortho-coupling.

-

One signal for the single acetal proton (methine proton).

-

One signal for the two equivalent methylene (-CH₂-) groups of the ethoxy substituents.

-

One signal for the two equivalent methyl (-CH₃) groups of the ethoxy substituents.

-

-

¹³C NMR: Six distinct signals are anticipated.

-

Four signals for the aromatic carbons.

-

One signal for the acetal carbon (methine carbon).

-

One signal for the methylene carbons.

-

One signal for the methyl carbons.

-

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a robust and self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 1-Bromo-4-(diethoxymethyl)benzene.

3.1. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Material Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[10]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal at ~7.26 ppm for referencing.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount can be added directly to the solvent or the sample.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard 1D proton experiment is performed.

-

Key parameters include a 45° or 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[12]

-

Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[13]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are generally required.

-

Figure 2. A comprehensive workflow for NMR analysis from sample preparation to structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-Bromo-4-(diethoxymethyl)benzene in CDCl₃ at 400 MHz is summarized below.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hc,d | ~ 7.50 | Doublet (d) | ~ 8.4 | 2H | Aromatic protons ortho to Bromine |

| He,f | ~ 7.35 | Doublet (d) | ~ 8.4 | 2H | Aromatic protons ortho to Acetal |

| Hg | ~ 5.45 | Singlet (s) | - | 1H | Acetal CH |

| Hh | ~ 3.55 | Quartet (q) | ~ 7.1 | 4H | -O-CH₂ -CH₃ |

| Hi | ~ 1.22 | Triplet (t) | ~ 7.1 | 6H | -O-CH₂-CH₃ |

Interpretation:

-

Aromatic Region (7.30-7.55 ppm): The para-substitution pattern on the benzene ring results in a classic AA'BB' system, which is often simplified to two doublets at moderate field strengths. The protons closer to the electron-withdrawing bromine atom (Hc,d) are expected to be deshielded and appear slightly downfield compared to the protons adjacent to the diethoxymethyl group (He,f). The coupling constant of ~8.4 Hz is characteristic of ortho-coupling between adjacent aromatic protons.

-

Acetal Proton (5.45 ppm): The single proton on the acetal carbon (Hg) is significantly deshielded due to the two adjacent electronegative oxygen atoms. It is expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Ethoxy Protons (3.55 and 1.22 ppm): The ethoxy groups give rise to a characteristic ethyl pattern. The methylene protons (Hh) are adjacent to an oxygen atom, causing them to be deshielded and resonate around 3.55 ppm. They appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (Hi) are more shielded and appear upfield around 1.22 ppm as a triplet, resulting from coupling with the two methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 1-Bromo-4-(diethoxymethyl)benzene in CDCl₃ is detailed in the following table.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| Cd | ~ 137.5 | Aromatic C-CH(OEt)₂ |

| Cb | ~ 131.5 | Aromatic CH (ortho to Br) |

| Cc | ~ 128.0 | Aromatic CH (ortho to Acetal) |

| Ca | ~ 122.0 | Aromatic C-Br |

| Cg | ~ 101.0 | Acetal C H |

| Ch | ~ 61.5 | -O-CH₂ -CH₃ |

| Ci | ~ 15.0 | -O-CH₂-CH₃ |

Interpretation:

-

Aromatic Carbons (122.0-137.5 ppm): Four distinct signals are predicted in the aromatic region. The carbon attached to the bromine (Ca) is expected to be shielded due to the "heavy atom effect," shifting it upfield.[8] The other three aromatic carbons (Cb, Cc, Cd) have chemical shifts typical for substituted benzene rings.

-

Acetal Carbon (101.0 ppm): The acetal carbon (Cg) is significantly deshielded by the two attached oxygen atoms and appears in a characteristic region for such carbons.

-

Aliphatic Carbons (15.0 and 61.5 ppm): The methylene carbon (Ch) of the ethoxy group is deshielded by the adjacent oxygen and resonates around 61.5 ppm. The terminal methyl carbon (Ci) is the most shielded carbon in the molecule, appearing far upfield at approximately 15.0 ppm.

Conclusion

This guide provides a detailed framework for understanding the NMR spectral characteristics of 1-Bromo-4-(diethoxymethyl)benzene. By combining a thorough analysis of the molecular structure with predicted ¹H and ¹³C NMR data, a clear and comprehensive spectral assignment has been established. The included experimental protocol offers a standardized and reliable method for acquiring high-quality NMR data, which is fundamental for the accurate characterization of this and other synthetic intermediates. This document serves as a valuable resource for scientists engaged in organic synthesis and drug development, enabling confident structural verification and quality control.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Riverside. How to Prepare Samples for NMR. [Link]

-

Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications. [Link]

-

UCL. Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

Slideshare. C-13 NMR Spectroscopy. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

SourceForge. nmrshiftdb2 download. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

PubChem. 1-Bromo-4-(diethoxymethyl)benzene. [Link]

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. Buy 1-Bromo-4-(diethoxymethyl)benzene | 34421-94-8 [smolecule.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. PROSPRE [prospre.ca]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. sourceforge.net [sourceforge.net]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

1H NMR spectrum of 4-bromobenzaldehyde diethyl acetal

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Bromobenzaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 4-bromobenzaldehyde diethyl acetal. As a Senior Application Scientist, this document moves beyond a simple data report, offering a detailed interpretation of the spectrum grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causal relationships between the molecule's architecture and the observed chemical shifts, coupling constants, and signal multiplicities. This guide is designed to be a self-validating resource, providing not only the spectral data but also the scientific reasoning behind the assignments, a detailed experimental protocol, and visual aids to solidify understanding.

Introduction: The Structural Significance of 4-Bromobenzaldehyde Diethyl Acetal

4-Bromobenzaldehyde diethyl acetal serves as a valuable intermediate in organic synthesis, often employed as a protected form of the corresponding aldehyde. The acetal functionality allows for selective reactions at other sites of the molecule without interference from the reactive aldehyde group. A thorough understanding of its ¹H NMR spectrum is critical for reaction monitoring, purity assessment, and unequivocal structural confirmation.

The transformation from the aldehyde to the diethyl acetal introduces new proton environments and alters the electronic landscape of the aromatic ring. This guide will dissect these changes, providing a clear rationale for the observed spectral features.

Predicted ¹H NMR Spectrum of 4-Bromobenzaldehyde Diethyl Acetal

While a definitive, publicly available spectrum for 4-bromobenzaldehyde diethyl acetal can be elusive, we can confidently predict its ¹H NMR spectrum based on established principles and data from analogous structures. The predicted spectrum is characterized by four distinct sets of signals: two for the aromatic protons and two for the diethyl acetal group.

Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (Aromatic, ortho to acetal) | ~ 7.40 | Doublet (d) | ~ 8.4 | 2H |

| Hb (Aromatic, meta to acetal) | ~ 7.50 | Doublet (d) | ~ 8.4 | 2H |

| Hc (Acetal methine) | ~ 5.45 | Singlet (s) | N/A | 1H |

| Hd (Methylene, -OCH2CH3) | ~ 3.55 | Quartet (q) | ~ 7.1 | 4H |

| He (Methyl, -OCH2CH3) | ~ 1.22 | Triplet (t) | ~ 7.1 | 6H |

In-Depth Spectral Analysis: The "Why" Behind the Peaks

The Aromatic Region: A Tale of Two Doublets

The ¹H NMR spectrum of the starting material, 4-bromobenzaldehyde, displays two doublets in the aromatic region. The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a lower field (around 7.82 ppm) compared to the protons meta to the aldehyde group (around 7.72 ppm)[1].

Upon conversion to the diethyl acetal, the acetal group is less electron-withdrawing than the aldehyde group. This results in a general upfield shift (to lower ppm values) for the aromatic protons. The symmetry of the para-substituted ring is maintained, leading to two distinct signals for the aromatic protons.

-

Ha (ortho to acetal): These protons are expected to appear as a doublet due to coupling with the adjacent Hb protons.

-

Hb (meta to acetal): These protons will also appear as a doublet from coupling with the Ha protons. The coupling constant for both doublets will be identical, a characteristic feature of coupled systems.

The Acetal Group: Signature Signals

The formation of the diethyl acetal introduces three new proton environments, each with a characteristic chemical shift and multiplicity.

-

Hc (Acetal Methine Proton): The single proton attached to the carbon bonded to two oxygen atoms (the acetal carbon) is significantly deshielded by the electronegative oxygen atoms. This methine proton typically appears as a singlet in the range of 5.0-6.0 ppm. Due to the absence of adjacent protons, it does not exhibit any coupling.

-

Hd (Methylene Protons): The four equivalent protons of the two methylene groups (-OCH2CH3) are adjacent to an oxygen atom, which deshields them, placing their signal in the range of 3.3-4.0 ppm[2]. These protons are coupled to the three protons of the adjacent methyl group (He), resulting in a quartet (n+1 rule, where n=3).

-

He (Methyl Protons): The six equivalent protons of the two methyl groups (-OCH2CH3) are in a typical alkyl environment but are slightly deshielded due to the proximity of the oxygen atom. Their signal is expected to be a triplet in the range of 1.1-1.3 ppm[2]. This triplet arises from coupling with the two protons of the adjacent methylene group (Hd) (n+1 rule, where n=2). The coupling constant for this triplet will be identical to that of the methylene quartet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 4-bromobenzaldehyde diethyl acetal and acquiring its ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-bromobenzaldehyde diethyl acetal.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Transfer: Using a Pasteur pipette with a small cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-